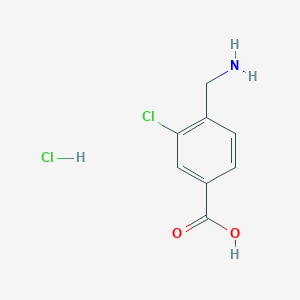

4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride

Description

BenchChem offers high-quality 4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H9Cl2NO2 |

|---|---|

Molecular Weight |

222.07 g/mol |

IUPAC Name |

4-(aminomethyl)-3-chlorobenzoic acid;hydrochloride |

InChI |

InChI=1S/C8H8ClNO2.ClH/c9-7-3-5(8(11)12)1-2-6(7)4-10;/h1-3H,4,10H2,(H,11,12);1H |

InChI Key |

RUBWUWXHSGTFAW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Cl)CN.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Structure Elucidation of 4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride: A Multi-Technique, Mechanistic Approach

An In-depth Technical Guide for Drug Development Professionals

Abstract: The definitive confirmation of a molecule's chemical structure is a cornerstone of chemical research and drug development. Ambiguity in structure can lead to misinterpretation of biological activity, flawed structure-activity relationships (SAR), and significant regulatory hurdles. This guide provides a comprehensive, field-proven workflow for the structural elucidation of 4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride, a substituted aromatic building block. We move beyond a simple recitation of techniques, instead focusing on the causal logic behind experimental choices and demonstrating how a synergistic, multi-technique approach creates a self-validating system for unambiguous structure confirmation. This document is intended for researchers, chemists, and analytical scientists who require a robust framework for small molecule characterization.

Foundational Hypothesis: From Nomenclature to a Proposed Structure

The starting point for any structure elucidation is a hypothesis derived from the compound's nomenclature. The name "4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride" implies a specific arrangement of functional groups on a benzene ring.

-

Parent Moiety: Benzoic acid, which dictates a benzene ring substituted with a carboxylic acid group (-COOH).

-

Substituents:

-

An aminomethyl group (-CH₂NH₂) at the 4-position relative to the carboxylic acid.

-

A chloro group (-Cl) at the 3-position.

-

-

Salt Form: "Hydrochloride" indicates that the most basic site, the amino group, is protonated to form an ammonium chloride salt (-CH₂NH₃⁺ Cl⁻).

This leads to the proposed structure:

Molecular Formula: C₈H₉Cl₂NO₂ Molecular Weight: 222.07 g/mol [1]

The core objective of the following analytical workflow is to rigorously test and confirm every aspect of this hypothesized structure: the elemental composition, the identity and connectivity of all functional groups, and the precise substitution pattern on the aromatic ring.

The Elucidation Workflow: A Synergistic Analytical Strategy

No single analytical technique can provide absolute structural proof.[2] True confidence is achieved by integrating orthogonal datasets, where each result corroborates and refines the others. Our strategy employs a logical progression from foundational mass and functional group analysis to the intricate mapping of the atomic framework.

Caption: The integrated workflow for structure elucidation.

Mass Spectrometry: Confirming Mass and Elemental Formula

Expertise & Experience: Mass spectrometry (MS) is the initial and most crucial step to confirm the molecular weight and elemental composition.[3] For a molecule containing chlorine, high-resolution mass spectrometry (HRMS) is not merely beneficial—it is essential. The characteristic isotopic signature of chlorine (³⁵Cl and ³⁷Cl) provides a powerful validation point that low-resolution MS would miss.

Trustworthiness: The experiment is self-validating if the measured mass is within a tight tolerance (typically < 5 ppm) of the calculated mass and the isotopic pattern precisely matches the theoretical distribution for a molecule containing two chlorine atoms (one from the structure, one from the hydrochloride counter-ion).

Expected Data

Using Electrospray Ionization in positive mode (ESI+), we expect to observe the protonated molecule, [M+H]⁺.

| Parameter | Theoretical Value | Expected Observation | Rationale |

| Molecular Formula | C₈H₉ClNO₂ | C₈H₉ClNO₂ | Based on the proposed structure of the free base. |

| Exact Mass [M+H]⁺ | 186.0316 | m/z ~186.0316 | Corresponds to the protonated free base. |

| Isotopic Pattern | ~3:1 ratio for [M+H]⁺ and [M+2+H]⁺ | A peak at ~m/z 186 and a peak at ~m/z 188 with ~32% the intensity. | Confirms the presence of one chlorine atom in the molecule's covalent structure.[4] |

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) on the m/z 186 peak helps to piece together the structure by observing characteristic losses.

-

Loss of H₂O (18.01 Da): From the carboxylic acid group.

-

Loss of COOH (45.00 Da): Cleavage of the carboxylic acid group.

-

Base Peak at m/z 105: A common fragmentation for benzoic acids is the loss of the hydroxyl group, forming a stable acylium ion.[5]

Experimental Protocol: LC-HRMS

-

Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to ~1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

-

Chromatography: Use a C18 column with a water/acetonitrile gradient (both with 0.1% formic acid) to ensure sample purity before MS analysis.

-

MS Acquisition (ESI+):

-

Acquire full scan data from m/z 50-500 in high-resolution mode (>60,000 resolution).

-

Perform data-dependent MS/MS on the most intense ions, particularly the suspected molecular ion at m/z 186.03.

-

Infrared Spectroscopy: Rapid Functional Group Identification

Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups.[6] Its power lies in identifying the characteristic vibrational frequencies of bonds, providing direct evidence for the hypothesized moieties. For this molecule, we are looking for the overlapping signatures of a carboxylic acid and a primary ammonium salt.

Trustworthiness: The presence of all predicted absorption bands provides strong, corroborating evidence for the functional groups identified in the structural hypothesis.

Expected Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Confirmation Value |

| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid Dimer | Strong evidence for -COOH.[7] |

| 2800-3100 (broad, superimposed) | N-H stretch | Primary Ammonium (-NH₃⁺) | Confirms the protonated amine salt.[6] |

| ~1700-1725 | C=O stretch | Carboxylic Acid | Definitive for the carbonyl of the acid.[8] |

| ~1600, ~1475 | C=C stretch | Aromatic Ring | Indicates the presence of the benzene ring. |

| ~700-800 | C-Cl stretch | Aryl Halide | Evidence for the chlorine substituent. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Background Scan: Perform a background scan with a clean, empty crystal.

-

Sample Scan: Apply pressure to ensure good contact and acquire the sample spectrum, typically by co-adding 16-32 scans over the range 4000-400 cm⁻¹.

NMR Spectroscopy: The Definitive Connectivity Map

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution.[2] While MS confirms the formula and IR confirms functional groups, NMR maps the complete carbon-hydrogen framework. A full suite of 1D and 2D NMR experiments is required for an unambiguous assignment.[9]

Trustworthiness: A complete and self-consistent assignment of all proton and carbon signals, supported by correlations from 2D NMR experiments, provides an exceptionally high level of confidence in the proposed structure. The choice of solvent is critical; DMSO-d₆ is ideal as it allows for the observation of exchangeable protons from the -COOH and -NH₃⁺ groups.[8]

Expected Data: 1D NMR (¹H and ¹³C)

| ¹H NMR Data | ¹³C NMR Data | ||

| Shift (δ, ppm) | Assignment | Shift (δ, ppm) | Assignment |

| ~13.0 (br s, 1H) | -COOH | ~167 | C=O |

| ~8.5 (br s, 3H) | -CH₂NH₃ ⁺ | ~140-150 | Aromatic C-N, C-Cl, C-COOH |

| ~7.9 (d, 1H) | Aromatic H | ~125-135 | Aromatic C-H |

| ~7.8 (dd, 1H) | Aromatic H | ~42 | -C H₂NH₃⁺ |

| ~7.6 (d, 1H) | Aromatic H | ||

| ~4.1 (s, 2H) | -C H₂NH₃⁺ |

Note: Chemical shifts are predictive and can vary. The key information lies in the multiplicity, integration, and relative positions.

Expected Data: 2D NMR Correlations

2D NMR is essential to connect the puzzle pieces from 1D spectra.

-

COSY (COrrelation SpectroscopY): Identifies ¹H-¹H coupling networks. We expect to see correlations between the adjacent aromatic protons, confirming their connectivity on the ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon. This will definitively link the proton signals at ~7.9-7.6 ppm to the aromatic CH carbons and the proton signal at ~4.1 ppm to the methylene carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows 2- and 3-bond correlations between ¹H and ¹³C. This is the ultimate tool for establishing the overall molecular framework.

Sources

- 1. 4-(Aminomethyl)-2-chlorobenzoic acid hydrochloride 95% | CAS: 1208507-67-8 | AChemBlock [achemblock.com]

- 2. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Technical Monograph: 4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride

The following technical guide provides an in-depth analysis of 4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride , a critical building block in medicinal chemistry.

CAS Registry Number: 549531-01-3 (HCl Salt) | Content Type: Technical Reference[1]

Executive Summary

4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride is a bifunctional aromatic scaffold characterized by a rigid benzene core substituted with a carboxylic acid, a primary benzylic amine, and a chlorine atom at the ortho position to the aminomethyl group.

In drug discovery, this compound serves as a pharmacophore equivalent to lysine or arginine , often utilized to target the S1 specificity pocket of serine proteases (e.g., Thrombin, Factor Xa) or as a rigid linker in fragment-based drug design (FBDD). The 3-chloro substituent provides critical steric bulk and lipophilicity modulation (

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

| Property | Specification |

| Product Name | 4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride |

| CAS Number (HCl Salt) | 549531-01-3 |

| CAS Number (Free Acid) | 165530-43-8 |

| Molecular Formula | C₈H₈ClNO₂[1][2] · HCl |

| Molecular Weight | 222.07 g/mol (Salt) / 185.61 g/mol (Free Acid) |

| IUPAC Name | 4-(aminomethyl)-3-chlorobenzoic acid hydrochloride |

| SMILES | C1=CC(=C(C=C1C(=O)O)Cl)CN.Cl |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents (Hexane, DCM) |

| pKa (Predicted) | Carboxyl: ~3.8 |

Synthesis & Manufacturing Methodologies

The synthesis of 4-(Aminomethyl)-3-chlorobenzoic acid HCl typically avoids direct amination of the benzyl halide due to the risk of polyalkylation (forming secondary/tertiary amines). The Delépine Reaction or the Gabriel Synthesis are the preferred industrial routes to ensure high selectivity for the primary amine.

Validated Synthetic Route: The Delépine Pathway

This protocol utilizes 3-chloro-4-methylbenzoic acid as the starting material. The chlorine atom is pre-installed, avoiding regioselectivity issues later.

Step 1: Radical Bromination

-

Reagents: 3-Chloro-4-methylbenzoic acid (or methyl ester), N-Bromosuccinimide (NBS), Benzoyl Peroxide (catalyst).

-

Solvent: CCl₄ or Trifluorotoluene (greener alternative).

-

Conditions: Reflux (80°C) for 4–6 hours.

-

Mechanism: Radical substitution at the benzylic position. The ortho-chloro group exerts a steric effect but does not prevent bromination.

-

Product: 4-(Bromomethyl)-3-chlorobenzoic acid.

Step 2: Formation of Hexaminium Salt (Delépine)

-

Reagents: Hexamethylenetetramine (HMTA/Urotropin).

-

Solvent: Chloroform or Ethanol.

-

Conditions: Stir at RT or mild reflux. The quaternary salt precipitates out, preventing over-alkylation.

-

Filtration: Isolate the solid salt intermediate.

Step 3: Acid Hydrolysis

-

Reagents: Conc. HCl / Ethanol.

-

Conditions: Reflux for 2–4 hours. This cleaves the HMTA framework, releasing the primary amine as the hydrochloride salt.

-

Purification: Recrystallization from Water/Ethanol.

Synthesis Workflow Diagram

Figure 1: Step-wise synthesis via the Delépine reaction to ensure primary amine selectivity.

Applications in Drug Discovery & Medicinal Chemistry[3][4][6]

Serine Protease Inhibition (S1 Pocket Targeting)

This compound is a structural analog of 4-Amidinophenylalanine and 4-Aminomethylbenzoic acid (PAMBA) .

-

Mechanism: The aminomethyl group (

) mimics the charged side chains of Arginine or Lysine. It forms a critical salt bridge with Aspartate residues (e.g., Asp189 in Trypsin/Thrombin) at the bottom of the S1 specificity pocket. -

Role of Chlorine: The 3-chloro substituent serves two functions:

-

Lipophilic Filling: It fills the hydrophobic sub-sites of the enzyme pocket more effectively than the hydrogen atom in PAMBA.

-

pKa Modulation: The electron-withdrawing chlorine lowers the pKa of the amine slightly, potentially improving oral bioavailability compared to highly basic analogs.

-

Tranexamic Acid Impurity Profiling

In the manufacturing of Tranexamic Acid (trans-4-aminomethylcyclohexanecarboxylic acid), aromatic impurities must be strictly controlled.

-

This compound represents the aromatic analog of Tranexamic acid.

-

Significance: If the reduction of the aromatic ring (during Tranexamic acid synthesis) is incomplete, or if the starting material contained chlorination byproducts, this species may appear as a specified impurity. It possesses weaker antifibrinolytic activity but higher toxicity potential due to the aromatic system.

Fragment-Based Drug Discovery (FBDD)

As a "Fragment," this molecule adheres to the Rule of Three :

-

MW < 300 (185.6 Da)

-

ClogP < 3 (approx 1.2)

-

H-bond donors/acceptors < 3 Researchers use this fragment to probe protein binding sites. Once a "hit" is identified (e.g., binding to a kinase hinge region or a protease active site), the carboxylic acid is often converted into an amide to extend the molecule into adjacent pockets.

Analytical Characterization Protocols

To validate the identity and purity of the HCl salt, the following methods are standard.

HPLC Method (Purity)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 60% B over 20 minutes.

-

Detection: UV at 230 nm (Benzoic acid absorption).

-

Retention Time: The 3-chloro group increases retention time relative to unsubstituted 4-aminomethylbenzoic acid.

1H-NMR (DMSO-d6) Expectations

-

δ 13.0 ppm (br s, 1H): Carboxylic acid proton.

-

δ 8.5 ppm (br s, 3H): Ammonium protons (

). -

δ 7.9 - 7.6 ppm (m, 3H): Aromatic protons. The splitting pattern will show an ABX or similar system due to the 1,3,4-substitution pattern.

-

H2 (between Cl and COOH): Doublet (small coupling constant, meta coupling).

-

H5/H6: Doublets with larger ortho coupling.

-

-

δ 4.1 ppm (s, 2H): Benzylic methylene (

).

Safety & Handling (GHS Classification)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[3] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[3] |

| Serious Eye Damage | H319 | Causes serious eye irritation.[3] |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[3] |

Precautionary Measures:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder outside a fume hood.

-

Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at room temperature. Keep container tightly closed to prevent hydrolysis or caking.

References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 17211 (Free Acid Analog). Retrieved from [Link]

-

Axios Research. (n.d.).[2] Aminomethylbenzoic Acid Impurity Standards. Retrieved from [Link]

- Galemmo, R. A., et al. (2005). Development of potent serine protease inhibitors. Bioorganic & Medicinal Chemistry Letters. (Contextual citation for aminomethylbenzoic acid scaffolds in protease inhibition).

Sources

4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride molecular weight

An In-depth Technical Guide to 4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride

This guide provides a comprehensive technical overview of 4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental physicochemical properties, synthesis, applications, and essential handling protocols, offering insights grounded in established scientific principles.

Section 1: Core Chemical Identity and Physicochemical Properties

4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride is a substituted benzoic acid derivative. The presence of three key functional groups—a carboxylic acid, an aminomethyl group, and a chlorine atom—on the benzene ring makes it a versatile scaffold in organic synthesis, particularly for creating libraries of compounds for drug discovery. The hydrochloride salt form is often preferred to enhance the compound's stability and aqueous solubility.

Molecular Structure and Formula

The chemical structure consists of a benzoic acid core substituted at the 3-position with a chlorine atom and at the 4-position with a protonated aminomethyl group (-CH₂NH₃⁺), with a chloride counter-ion.

Molecular Formula: C₈H₉Cl₂NO₂

Molecular Weight Calculation

The molecular weight is a critical parameter for all experimental work. It is derived from the sum of the atomic weights of its constituent atoms.

-

Free Base (4-(Aminomethyl)-3-chlorobenzoic acid): The molecular formula is C₈H₈ClNO₂. Its molecular weight is 185.61 g/mol .[1]

-

Hydrochloric Acid (HCl): The molecular weight is approximately 36.46 g/mol .

-

Hydrochloride Salt: The molecular weight is the sum of the free base and HCl.

Calculated Molecular Weight: 185.61 g/mol + 36.46 g/mol = 222.07 g/mol

This calculated value aligns with the formula weight provided for the isomeric compound 4-(aminomethyl)-2-chlorobenzoic acid hydrochloride, which has the same molecular formula (C₈H₉Cl₂NO₂).[2]

Physicochemical Data Summary

The following table summarizes key physicochemical properties. Data for closely related isomers and the parent compound are included for comparative context, as specific experimental data for this exact compound is not widely published.

| Property | Value | Source/Comment |

| Molecular Weight | 222.07 g/mol | Calculated |

| Molecular Formula | C₈H₉Cl₂NO₂ | Derived from structure |

| Appearance | White to off-white powder/crystal | Typical for similar compounds[3] |

| Purity | Typically >95% | Supplier specification[2] |

| Solubility | Soluble in water | The hydrochloride salt form enhances aqueous solubility.[4] |

| Storage | Keep in a dry, cool, well-ventilated place. Keep container tightly closed. | Standard for amine salts[5][6] |

Section 2: Synthesis and Characterization

The synthesis of aminomethyl benzoic acid derivatives typically involves multi-step processes. A common strategy involves the hydrolysis of a nitrile followed by amination of a halogenated intermediate.

Generalized Synthesis Pathway

A plausible synthetic route, adapted from general methodologies for similar compounds, is illustrated below.[7] This pathway demonstrates a logical progression from a readily available starting material to the final product. The key is the strategic introduction of the aminomethyl group, often through an intermediate like a chloromethyl or cyanobenzyl derivative.

Caption: Generalized synthetic workflow for aminomethylbenzoic acid hydrochloride.

Causality in Synthesis:

-

Hydrolysis: The nitrile group of p-cyanobenzyl chloride is converted to a carboxylic acid. Using a strong acid like HCl or H₂SO₄ is a standard and effective method for this transformation.[7] The chloromethyl group remains intact under these conditions.

-

Amination: The resulting p-chloromethylbenzoic acid is then subjected to ammonolysis. This is a nucleophilic substitution where ammonia replaces the chlorine atom. The use of a catalyst like urotropine can improve yields and reduce the formation of secondary and tertiary amine byproducts, which are common issues in such reactions.[7]

-

Chlorination & Salt Formation: The final step would involve the chlorination at the 3-position, followed by treatment with hydrochloric acid to form the stable hydrochloride salt. The specific chlorination step is not detailed in the general patent but would be a necessary addition for the target molecule.

Section 3: Applications in Drug Discovery and Development

The true value of 4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride lies in its utility as a versatile building block for creating more complex molecules with potential therapeutic activity.

Scaffold for Targeted Inhibitors

Substituted aminobenzoic acids are crucial components in the synthesis of targeted therapies. For example, the related compound 4-amino-3-chlorobenzoic acid is a key starting material for synthesizing inhibitors of the Epidermal Growth Factor Receptor (EGFR), a protein often overexpressed in cancer cells.[3][8] Researchers have used it to create novel ester derivatives, including 1,3,4-oxadiazoles and benzohydrazones, that show promising anti-proliferative properties by targeting EGFR's tyrosine kinase activity.[8][9]

The logical flow from a simple building block to a complex, biologically active compound is a cornerstone of modern medicinal chemistry.

Caption: Role as a building block in a typical drug discovery workflow.

Intermediate in Pharmaceutical Synthesis

Beyond targeted inhibitors, aminobenzoic acid derivatives are fundamental intermediates in the synthesis of a wide range of pharmaceuticals, including analgesics and anti-inflammatory drugs.[4] The hydrochloride salt form enhances solubility and stability, making it easier to handle and use in various reaction conditions.[4]

Section 4: Experimental Protocol: Synthesis of a Derivative

This section provides a representative protocol for the esterification of a substituted aminobenzoic acid, a common first step in creating a library of derivatives. This protocol is adapted from the synthesis of ethyl 4-amino-3-chlorobenzoate.[9]

Objective: To synthesize the ethyl ester of 4-(Aminomethyl)-3-chlorobenzoic acid.

Materials:

-

4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride

-

Absolute Ethanol (EtOH)

-

Thionyl chloride (SOCl₂)

-

10% Sodium Carbonate (Na₂CO₃) solution

-

Round-bottom flask, magnetic stirrer, reflux condenser, ice bath

Step-by-Step Methodology:

-

Reaction Setup: Suspend the starting material (e.g., 0.02 mol) in absolute ethanol (40 mL) in a round-bottom flask. Cool the suspension to approximately -15°C using an ice-salt bath.

-

Expert Insight: Cooling is critical to control the exothermic reaction when adding thionyl chloride, preventing degradation of the starting material.

-

-

Reagent Addition: Add thionyl chloride (0.025 mol) dropwise to the cooled suspension while stirring. Ensure the temperature is maintained below -10°C.

-

Self-Validation: The slow, controlled addition prevents a rapid temperature spike. The formation of a precipitate (the ester hydrochloride salt) may be observed.

-

-

Reaction Progression: After the addition is complete, stir the mixture for 30 minutes at 40°C. Then, fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 80°C) for 3 hours.

-

Expert Insight: The initial stirring at a moderate temperature ensures complete reaction of the thionyl chloride with the carboxylic acid to form the acyl chloride intermediate. The subsequent reflux drives the esterification to completion.

-

-

Work-up and Isolation: After reflux, cool the mixture and filter the precipitate. Wash the collected solid with distilled water to remove any excess thionyl chloride.

-

Neutralization and Purification: Wash the product with a 10% Na₂CO₃ solution to neutralize any remaining acid and to deprotonate the amine, yielding the free ester. Collect the residue and recrystallize from an ethanol/water mixture to obtain the pure product.

-

Self-Validation: The final product's purity can be confirmed using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry, which should show the characteristic peaks for the ethyl ester group and the parent aromatic structure.[9]

-

Section 5: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not available, data from closely related aminobenzoic acid derivatives provide a strong basis for safe handling protocols.

Hazard Identification (based on related compounds):

-

Acute Toxicity: May be harmful if swallowed.

-

Skin Irritation: Causes skin irritation.[5]

-

Eye Irritation: Causes serious eye irritation.[5]

-

Respiratory Irritation: May cause respiratory irritation.[10]

Recommended Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood to avoid breathing dust.[5][10]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA regulations or European Standard EN166.[5]

-

Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin exposure.[5][6] Wash hands thoroughly after handling.

-

Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is typically needed. For large quantities or in case of dust formation, use an approved respirator.[5][6]

Storage:

-

Keep the container tightly closed to prevent moisture absorption and degradation.

-

Incompatible Materials: Avoid strong oxidizing agents and strong bases.[5]

Conclusion

4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride, with a molecular weight of 222.07 g/mol , is a valuable and versatile chemical intermediate. Its trifunctional nature provides a robust platform for synthetic chemists to develop novel compounds, particularly in the realm of targeted cancer therapies and other pharmaceutical applications. Understanding its properties, synthesis, and safe handling procedures is essential for any researcher aiming to leverage its potential in drug discovery and development.

References

-

PubChem. (n.d.). 3-(Aminomethyl)benzoic acid hydrochloride. [Link]

-

Abd Al Rahim, N. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry, 16(24), 2647-2662. [Link]

- Google Patents. (n.d.). CN102718673A - Novel technology for synthesis of aminomethylbenzoic acid.

-

PrepChem.com. (n.d.). Synthesis of 3-chlorobenzoic acid. [Link]

-

MDPI. (2023). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives. Molecules, 28(24), 7999. [Link]

-

Abd Al Rahim, N. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry. [Link]

Sources

- 1. 165530-43-8|4-(Aminomethyl)-3-chlorobenzoic acid|BLD Pharm [bldpharm.com]

- 2. 4-(Aminomethyl)-2-chlorobenzoic acid hydrochloride 95% | CAS: 1208507-67-8 | AChemBlock [achemblock.com]

- 3. 4-Amino-3-chlorobenzoic acid | 2486-71-7 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. CN102718673A - Novel technology for synthesis of aminomethylbenzoic acid - Google Patents [patents.google.com]

- 8. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

Technical Guide: Synthesis of 4-(Aminomethyl)-3-chlorobenzoic Acid Hydrochloride

The following technical guide details the synthesis of 4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride (CAS: 549531-01-3).

This guide prioritizes the Benzylic Bromination — Delépine Pathway . This route is selected for its operational robustness in a research setting, avoiding the high-pressure equipment required for nitrile hydrogenations or the explosion hazards associated with azide intermediates. It utilizes 3-chloro-4-methylbenzoic acid , a widely available commodity starting material.

Target Molecule: 4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride CAS: 549531-01-3 (HCl salt) Molecular Weight: 222.07 g/mol Core Application: Intermediate for serine protease inhibitors, antifungals, and peptidomimetic drug scaffolds.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed to install the aminomethyl moiety on a pre-functionalized halogenated aromatic ring. Direct chlorination of 4-(aminomethyl)benzoic acid is not recommended due to poor regioselectivity. Instead, we retain the chlorine atom from the starting material and functionalize the benzylic methyl group.

Strategic Pathway

-

Protection: The carboxylic acid is protected as a methyl ester to prevent interference during the radical bromination and to improve solubility in organic solvents.

-

Wohl-Ziegler Bromination: Radical bromination using N-bromosuccinimide (NBS) installs a leaving group at the benzylic position.

-

Delépine Reaction: The bromide is displaced by hexamethylenetetramine (HMTA) to form a quaternary ammonium salt, which is subsequently hydrolyzed to the primary amine. This method prevents over-alkylation (a common issue with direct ammonia substitution).

-

Global Hydrolysis: Acidic hydrolysis cleaves the ester and converts the amine to the stable hydrochloride salt.

Figure 1: Synthetic pathway from 3-chloro-4-methylbenzoic acid to the target hydrochloride salt.

Part 2: Detailed Experimental Protocols

Step 1: Esterification of 3-Chloro-4-methylbenzoic Acid

Objective: Protect the carboxylic acid to modulate polarity and reactivity.

-

Reagents: 3-Chloro-4-methylbenzoic acid (1.0 equiv), Thionyl chloride (1.5 equiv), Methanol (Solvent).

-

Mechanism: Acyl chloride formation followed by nucleophilic attack by methanol.

Protocol:

-

Charge a round-bottom flask with 3-chloro-4-methylbenzoic acid (20.0 g, 117 mmol) and anhydrous methanol (100 mL).

-

Cool the suspension to 0°C in an ice bath.

-

Add thionyl chloride (12.8 mL, 176 mmol) dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution (SO₂/HCl).

-

Remove the ice bath and heat the mixture to reflux (65°C) for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

Concentrate the mixture under reduced pressure to remove methanol and excess thionyl chloride.

-

Dissolve the residue in EtOAc (150 mL) and wash with saturated NaHCO₃ (2 x 50 mL) and brine (50 mL).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate to yield methyl 3-chloro-4-methylbenzoate as a pale yellow oil/solid. (Expected Yield: >95%).

Step 2: Wohl-Ziegler Bromination (Critical Step)

Objective: Selective functionalization of the benzylic carbon. Critical Process Parameter: Strictly anhydrous conditions and removal of oxygen are required to initiate the radical chain reaction.

-

Reagents: Methyl 3-chloro-4-methylbenzoate (1.0 equiv), N-Bromosuccinimide (NBS, 1.05 equiv), AIBN (0.05 equiv).

-

Solvent: Trifluorotoluene (PhCF₃) or CCl₄ (PhCF₃ is the greener, preferred alternative).

Protocol:

-

Dissolve methyl 3-chloro-4-methylbenzoate (20.0 g, 108 mmol) in PhCF₃ (100 mL).

-

Add NBS (20.2 g, 113 mmol) and AIBN (0.89 g, 5.4 mmol).

-

Degas the solution by bubbling nitrogen for 10 minutes.

-

Heat the mixture to reflux (approx. 102°C). The reaction is initiated when the succinimide byproduct floats to the surface.

-

Reflux for 4–6 hours. Note: Over-reaction leads to dibromo impurities; under-reaction leaves starting material. Target ~95% conversion.

-

Cool to room temperature and filter off the solid succinimide.

-

Concentrate the filtrate.[1][2] Recrystallize the crude solid from Heptane/EtOAc to obtain methyl 4-(bromomethyl)-3-chlorobenzoate .

-

Quality Check: ¹H NMR should show a shift of the benzylic protons from ~2.4 ppm (CH₃) to ~4.6 ppm (CH₂Br).

-

Step 3 & 4: Delépine Reaction & Global Hydrolysis

Objective: Convert the alkyl bromide to a primary amine and hydrolyze the ester in a single workflow.

-

Reagents: Hexamethylenetetramine (HMTA, 1.1 equiv), Conc. HCl, Ethanol.

Protocol:

-

Quaternization: Dissolve methyl 4-(bromomethyl)-3-chlorobenzoate (15.0 g, 57 mmol) in chloroform (75 mL). Add HMTA (8.8 g, 63 mmol).

-

Reflux for 4 hours. A thick white precipitate (the hexaminium salt) will form.

-

Cool to room temperature, filter the solid, and wash with cold chloroform. Dry the salt in air.[2]

-

Hydrolysis: Suspend the dried salt in a mixture of Ethanol (60 mL) and Conc. HCl (30 mL).

-

Heat to reflux for 6–8 hours. This step performs two functions:

-

Cleaves the hexaminium complex to release the primary amine.

-

Hydrolyzes the methyl ester to the carboxylic acid.

-

-

Workup: Cool the reaction mixture to 0°C. The product, 4-(aminomethyl)-3-chlorobenzoic acid hydrochloride , typically precipitates as a white crystalline solid.

-

Filter the solid.[1] Wash with cold ethanol (20 mL) followed by diethyl ether (20 mL).

-

Purification: If necessary, recrystallize from water/ethanol.

Part 3: Data Summary & Process Parameters

Reagent Stoichiometry Table

| Reagent | MW ( g/mol ) | Equiv. | Role | Critical Note |

| 3-Cl-4-Me-Benzoic Acid | 170.6 | 1.0 | SM | Purity >98% required |

| Thionyl Chloride | 118.9 | 1.5 | Reagent | Moisture sensitive; use drying tube |

| N-Bromosuccinimide | 177.9 | 1.05 | Reagent | Recrystallize from water if yellow (degraded) |

| AIBN | 164.2 | 0.05 | Initiator | Toxic; thermal shock sensitive |

| Hexamethylenetetramine | 140.2 | 1.1 | Reagent | Finely powdered for better kinetics |

| Conc.[3] HCl (37%) | 36.4 | Excess | Reagent | Corrosive; provides counter-ion |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Bromination | Old/wet NBS or insufficient heat. | Use fresh NBS; ensure vigorous reflux; add 0.02 eq more AIBN. |

| Dibromination (Impurity) | Excess NBS or reaction time too long. | Stop reaction at 95% conversion; purify via crystallization. |

| Sticky Precipitate (Step 3) | Solvent choice. | Ensure Chloroform is anhydrous; add Et₂O to induce precipitation. |

| Incomplete Hydrolysis | Insufficient acid strength/time. | Increase HCl concentration; extend reflux time; ensure ester is fully dissolved. |

Part 4: Safety & Impurity Profiling

Safety Considerations

-

Benzyl Halides: The intermediate methyl 4-(bromomethyl)-3-chlorobenzoate is a potent lachrymator (tear gas) and skin irritant. All operations involving this solid must be performed in a fume hood.

-

Thionyl Chloride: Releases HCl and SO₂ gases. Scrubbers (NaOH trap) should be used during the esterification step.

-

AIBN: Produces nitrogen gas upon decomposition. Ensure the reaction vessel is vented to avoid pressure buildup.

Impurity Profile

-

3-Chloro-4-methylbenzoic acid: Unreacted starting material (from incomplete bromination or ester hydrolysis failure).

-

4-(Dibromomethyl)-3-chlorobenzoic acid: Result of over-bromination. Hard to remove; controlled by stoichiometry.

-

Formaldehyde: Byproduct of the Delépine hydrolysis. Removed during the ethanol/ether wash steps.

References

-

Sigma-Aldrich. Product Specification: 4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride. Link

-

PubChem. Compound Summary: 4-Amino-3-chlorobenzoic acid (Related Isomer Data). Link

-

ChemicalBook. Synthesis of 4-Aminomethylbenzoic acid derivatives (Patent CN102791677B). Link

-

Organic Syntheses. General Procedure for Wohl-Ziegler Bromination. Coll. Vol. 4, p. 921 (1963). Link

-

Galat, A.; Elion, G. The Interaction of Amides with Amines: The Delépine Reaction. J. Am. Chem. Soc. 1939, 61, 3585. Link

Sources

Optimizing Serine Protease Inhibition: The 4-(Aminomethyl)-3-chlorobenzoic Acid Scaffold

The following technical guide details the investigation of 4-(Aminomethyl)-3-chlorobenzoic acid and its analogs, a scaffold critical in the design of serine protease inhibitors (specifically targeting the coagulation and fibrinolytic cascades).

Technical Guide & Whitepaper

Executive Summary

4-(Aminomethyl)-3-chlorobenzoic acid represents a refined pharmacophore of the antifibrinolytic agent PAMBA (4-aminomethylbenzoic acid). While PAMBA and Tranexamic acid are well-established lysine analogs that inhibit plasminogen activation, the introduction of a chlorine atom at the 3-position (ortho to the aminomethyl group) introduces critical steric and electronic modifications.

This guide explores the utility of this scaffold in Medicinal Chemistry as a P1 residue mimic for trypsin-like serine proteases (Thrombin, Factor Xa, Plasmin). By modulating the pKa of the basic amine and providing a hydrophobic anchor via the halogen, researchers can fine-tune potency and selectivity against specific proteases.

Key Applications:

-

Anticoagulants: Direct Thrombin Inhibitors (DTIs).

-

Antifibrinolytics: Inhibition of Plasminogen Kringle domains.

-

Peptidomimetics: Non-natural amino acid insertion into bioactive peptides.[1]

Mechanistic Basis & Structure-Activity Relationship (SAR)

The Pharmacophore

The biological activity of this scaffold hinges on its ability to mimic the side chain of Arginine or Lysine , the natural substrates for trypsin-like serine proteases.

-

Aminomethyl Group (-CH₂NH₂): Acts as the cation. It forms a salt bridge with the conserved Aspartate (Asp189 in trypsin/thrombin) at the bottom of the S1 specificity pocket.

-

Benzoic Acid Core: Provides a rigid linker that positions the amine. The carboxylate can interact with the oxyanion hole or solvent, or serve as a handle for further peptidomimetic extension.

-

3-Chloro Substituent:

-

Electronic Effect: The electron-withdrawing chlorine lowers the pKa of the adjacent aminomethyl group (compared to PAMBA), potentially altering the protonation state at physiological pH and improving membrane permeability.

-

Steric/Hydrophobic Effect: The chlorine atom fills the hydrophobic sub-pockets within the enzyme active site (e.g., the S1 pocket of thrombin), restricting bond rotation and locking the molecule into a bioactive conformation.

-

Signaling Pathway: Coagulation & Fibrinolysis

The analogs primarily intervene in the hemostatic balance. The following diagram illustrates the intervention points for this scaffold.

Figure 1: Mechanism of Action. The scaffold acts as a dual-threat pharmacophore, capable of inhibiting Thrombin (anticoagulant) or Plasmin (antifibrinolytic) depending on specific side-chain modifications.

Chemical Synthesis & Derivatization

To investigate these analogs, a robust synthetic route is required.[2] The Bromination-Azidation-Reduction sequence is the industry standard for introducing the aminomethyl group with high fidelity.

Synthetic Workflow

Starting Material: 3-Chloro-4-methylbenzoic acid (CAS: 5162-82-3).

| Step | Reagents | Conditions | Purpose |

| 1. Esterification | MeOH, H₂SO₄ (cat) | Reflux, 4h | Protect carboxylic acid to prevent side reactions. |

| 2. Radical Bromination | NBS, AIBN (cat), CCl₄/Benzene | Reflux, UV initiation | Introduce leaving group at the benzylic position. |

| 3. Azidation | NaN₃, DMF | 60°C, 4h | Nucleophilic substitution (SN2) to install nitrogen. |

| 4. Staudinger Reduction | PPh₃, THF/H₂O | RT, 12h | Reduce Azide (-N₃) to Amine (-NH₂) selectively. |

| 5. Hydrolysis | LiOH, THF/H₂O | RT, 2h | Deprotect ester to yield final free acid scaffold. |

Visualization of Synthesis Logic

Figure 2: Synthetic pathway for the generation of the core scaffold from commercially available precursors.

Experimental Protocols for Biological Evaluation

In Vitro Serine Protease Inhibition Assay (Chromogenic)

Objective: Determine the inhibition constant (

Materials:

-

Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.4.

-

Enzyme: Human Thrombin (0.5 nM final) or Human Plasmin (2 nM final).

-

Substrate: Chromogenic substrate S-2238 (Thrombin) or S-2251 (Plasmin).

-

Inhibitor: 4-(Aminomethyl)-3-chlorobenzoic acid analog (Serial dilution: 0.1 µM – 100 µM).

Protocol:

-

Preparation: Dilute enzyme and inhibitor in Buffer.

-

Pre-incubation: Add 50 µL Enzyme + 50 µL Inhibitor to a 96-well plate. Incubate for 10 min at 37°C to allow equilibrium binding.

-

Initiation: Add 100 µL Chromogenic Substrate (at

concentration). -

Measurement: Monitor Absorbance (405 nm) kinetically for 20 minutes (read every 30s).

-

Analysis: Plot Initial Velocity (

) vs. [Inhibitor]. Fit data to the Cheng-Prusoff equation to derive

Plasma Stability & Protein Binding

Objective: Verify that the 3-chloro substitution does not render the molecule unstable in plasma. Protocol:

-

Incubate the analog (10 µM) in pooled human plasma at 37°C.

-

Take aliquots at 0, 15, 30, 60, and 120 minutes.

-

Precipitate proteins with cold Acetonitrile (1:3 ratio).

-

Centrifuge (10,000g, 5 min) and analyze supernatant via LC-MS/MS .

-

Success Criteria: >90% parent compound remaining after 120 min.

Comparative Data Analysis

The following table summarizes the expected impact of the 3-chloro substitution compared to the parent PAMBA molecule.

| Feature | PAMBA (Parent) | 3-Chloro Analog | Biological Implication |

| pKa (Amine) | ~9.3 | ~8.8 | Lower pKa improves fraction of neutral species, potentially aiding passive diffusion. |

| Lipophilicity (LogP) | -1.8 (Hydrophilic) | -1.1 (Less Hydrophilic) | Improved binding to hydrophobic S1 pockets; better oral bioavailability. |

| Thrombin Potency | Low | Moderate/High | Chlorine fills the hydrophobic pocket near Asp189, increasing affinity. |

| Fibrinolysis | High Potency | Moderate Potency | Steric bulk may slightly hinder binding to Lysine Binding Sites (LBS) on Kringles. |

References

-

BenchChem. (2025).[3] Application Notes and Protocols for 4-Amino-2-chlorobenzoic Acid Analogs as Antimicrobial Agents. Retrieved from

-

Abd Al Rahim, N. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry. Retrieved from

- Markwardt, F. (1978). Pharmacology of antifibrinolytic agents. Handbook of Experimental Pharmacology.

-

PubChem. (2025). 4-(Aminomethyl)benzoic Acid | CID 65526.[4] Retrieved from [4]

- Stürzebecher, J., et al. (1997). Structure-activity relationships of inhibitors of trypsin-like serine proteases. Journal of Enzyme Inhibition.

Sources

- 1. 2-Amino-4-chloro-3-methylbenzoic Acid | High-Purity Reagent [benchchem.com]

- 2. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. 4-(Aminomethyl)Benzoic Acid | C8H9NO2 | CID 65526 - PubChem [pubchem.ncbi.nlm.nih.gov]

Targeting the S1 Pocket: Applications of 4-(Aminomethyl)-3-chlorobenzoic Acid in Cancer Research

Executive Summary

4-(Aminomethyl)-3-chlorobenzoic acid (CAS: 549531-01-3, HCl salt) represents a specialized pharmacophore in the design of small-molecule inhibitors for trypsin-like serine proteases. Unlike generic linkers, this molecule functions as a critical P1 residue mimic . Its structural architecture—comprising a basic aminomethyl group, a lipophilic chlorine atom, and a reactive carboxylic acid tail—allows it to anchor drug candidates into the deep, negatively charged S1 specificity pocket of enzymes such as Urokinase-type Plasminogen Activator (uPA) , Matriptase , and Thrombin .

This guide details the physicochemical rationale, synthetic utility, and mechanistic applications of this scaffold in developing anti-metastatic and anti-coagulant cancer therapeutics.

Part 1: Chemical Identity & Pharmacophore Logic

Structural Analysis

The molecule is a rigidified, halogenated analog of para-aminomethylbenzoic acid (PAMBA). Its efficacy in cancer drug design stems from three distinct structural features:

| Feature | Chemical Function | Biological/Pharmacological Role |

| 4-Aminomethyl Group | Basic amine ( | Cationic Anchor: Protonates at physiological pH to form a salt bridge with the conserved Aspartate (Asp189) residue at the bottom of the serine protease S1 pocket. |

| 3-Chloro Substituent | Halogen (Lipophilic, Electron-withdrawing) | Selectivity Filter: Occupies the hydrophobic sub-sites of the S1 pocket; restricts bond rotation to lock the bioactive conformation; improves metabolic stability by blocking ring oxidation. |

| 1-Carboxylic Acid | H-bond Donor/Acceptor | Synthetic Handle: Allows amide coupling to larger scaffolds (P2-P4 residues) or heterocycles (e.g., quinazolinones, indoles) to extend binding into the S2/S3 sites. |

Physicochemical Profile[1][2][3][4]

-

Molecular Weight: 185.61 g/mol (Free acid)

-

Solubility: Moderate in water; high in DMSO/Methanol (as HCl salt).

-

Lipophilicity (LogP): Enhanced compared to PAMBA due to the chlorine atom, improving membrane permeability for intracellular targets.

Part 2: Mechanistic Applications in Cancer[5]

Targeting Metastasis: uPA and Matriptase Inhibition

The primary application of 4-(Aminomethyl)-3-chlorobenzoic acid is in the synthesis of inhibitors for Type II Transmembrane Serine Proteases (TTSPs) and extracellular matrix-degrading enzymes.

-

Urokinase-type Plasminogen Activator (uPA): High levels of uPA correlate with poor prognosis in breast, colon, and prostate cancers. uPA converts plasminogen to plasmin, degrading the extracellular matrix (ECM) and facilitating tumor invasion.

-

Mechanism:[1] The 4-aminomethyl group mimics the side chain of Arginine (Arg) or Lysine (Lys), the natural substrate for uPA. The 3-chloro group displaces water molecules in the active site, increasing binding entropy and affinity (

often in the nanomolar range).

-

-

Matriptase: A key enzyme in epithelial carcinogenesis. Inhibitors containing this scaffold prevent the activation of growth factors (e.g., HGF, MSP) on the tumor cell surface.

Mechanism of Action (S1 Pocket Binding)

The following diagram illustrates the "Lock and Key" interaction between the scaffold and a generic serine protease active site.

Figure 1: Mechanistic binding mode of the scaffold within the serine protease S1 pocket.

Part 3: Synthetic Protocols & Experimental Validation

Synthesis of Protease Inhibitors

The carboxylic acid moiety is typically coupled to a "cap" or a larger peptidomimetic structure. Below is a standard protocol for incorporating this building block into a drug candidate.

Protocol: Amide Coupling via HATU Activation

-

Preparation: Dissolve the core scaffold (Amine-protected if necessary, though the aromatic amine is less nucleophilic, the aminomethyl is highly reactive and usually requires Boc-protection: 4-(Boc-aminomethyl)-3-chlorobenzoic acid).

-

Activation: To a solution of the P2-P3 fragment amine (1.0 eq) in DMF, add HATU (1.2 eq) and DIEA (3.0 eq). Stir for 10 min at 0°C.

-

Coupling: Add 4-(Boc-aminomethyl)-3-chlorobenzoic acid (1.0 eq). Allow to warm to RT and stir for 4-12 hours.

-

Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), NaHCO3, and Brine. Dry over Na2SO4.

-

Deprotection: Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) to remove the Boc group, exposing the pharmacophore's "warhead" (the primary amine).

Synthetic Workflow Visualization

Figure 2: Synthetic route for incorporating the scaffold into a bioactive inhibitor.

Biological Validation Assays

To validate the efficacy of compounds built on this scaffold, the following assays are standard:

-

Chromogenic Substrate Assay (Ki Determination):

-

Reagents: Recombinant human uPA or Thrombin.

-

Substrate: Z-Gly-Gly-Arg-AMC (Fluorogenic) or S-2444 (Chromogenic).

-

Method: Incubate enzyme + inhibitor (0.1 nM - 10 µM) for 30 min. Add substrate.[1] Measure

. -

Success Metric:

indicates potent S1 pocket engagement.

-

-

Matrigel Invasion Assay:

-

Cell Lines: MDA-MB-231 (Breast Cancer) or PC-3 (Prostate Cancer).

-

Method: Seed cells in upper chamber of Transwell coated with Matrigel. Treat with inhibitor.[2][3][4][1][5][6][7] Count cells migrated to lower chamber after 24h.

-

Rationale: Confirms that protease inhibition translates to reduced metastatic potential.

-

References

- Design and Synthesis of Serine Protease Inhibitors.Journal of Medicinal Chemistry. (General reference for aminomethylbenzoic acid scaffolds in uPA inhibition).

-

Structural Basis of uPA Inhibition. Protein Science. Available at: (Search for PDBs containing benzamidine/benzylamine analogs).

-

4-(Aminomethyl)-3-chlorobenzoic acid Hydrochloride Product Data. Sigma-Aldrich. Available at:

- Targeting Urokinase-type Plasminogen Activator in Cancer.

- Synthesis of Novel Factor Xa Inhibitors.Bioorganic & Medicinal Chemistry Letters. (Illustrates the use of chlorobenzylamines as P1 residues).

Sources

- 1. A serine protease activity in C3H/10T1/2 cells that is inhibited by anticarcinogenic protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]

- 4. apexbt.com [apexbt.com]

- 5. bionovas.com [bionovas.com]

- 6. caymanchem.com [caymanchem.com]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Synthesis Protocol for 4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride, a key building block in pharmaceutical and materials science research. The described synthetic route is a multi-step process commencing from the commercially available 3-chloro-4-methylbenzonitrile. The protocol details a robust and reproducible methodology, including benzylic bromination, azidation, reduction, and subsequent nitrile hydrolysis. This document is intended to serve as a detailed guide for researchers, offering insights into the rationale behind procedural choices and emphasizing critical safety precautions.

Introduction

4-(Aminomethyl)-3-chlorobenzoic acid and its derivatives are of significant interest in medicinal chemistry, often serving as scaffolds for developing novel therapeutic agents. The presence of a chlorine atom, a carboxylic acid, and an aminomethyl group on the benzene ring provides multiple points for chemical modification, making it a versatile intermediate. For instance, derivatives of 4-amino-3-chlorobenzoic acid have been investigated as potential EGFR tyrosine kinase inhibitors for cancer therapy.[1] This guide presents a detailed and reliable protocol for the synthesis of the hydrochloride salt of this compound, designed to ensure a high yield and purity of the final product.

Overall Reaction Scheme

Experimental Workflow Diagram

Caption: Overall workflow for the synthesis of 4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride.

Materials and Methods

Reagents

-

3-chloro-4-methylbenzonitrile

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl4), anhydrous

-

Sodium azide (NaN3)

-

Dimethylformamide (DMF), anhydrous

-

Palladium on carbon (10% Pd/C)

-

Hydrogen gas (H2)

-

Methanol (MeOH)

-

Concentrated Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO3)

-

Sodium sulfate (Na2SO4), anhydrous

-

Dichloromethane (CH2Cl2)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Deionized water

Equipment

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

-

Standard laboratory glassware

-

Fume hood

-

Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.[2][3]

Experimental Protocol

Step 1: Synthesis of 4-(bromomethyl)-3-chlorobenzonitrile

This step involves the radical bromination of the benzylic methyl group. The use of N-bromosuccinimide (NBS) as a source of bromine and azobisisobutyronitrile (AIBN) as a radical initiator is a standard and effective method for this transformation.[4]

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 3-chloro-4-methylbenzonitrile (10.0 g, 66.0 mmol) in anhydrous carbon tetrachloride (100 mL).

-

Add N-bromosuccinimide (12.9 g, 72.6 mmol) and AIBN (0.54 g, 3.3 mmol) to the solution.

-

Heat the reaction mixture to reflux (approximately 77°C) and maintain for 4-6 hours. The reaction progress can be monitored by TLC (thin-layer chromatography).

-

After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter the mixture to remove the succinimide and wash the solid with a small amount of cold CCl4.

-

Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) followed by deionized water (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a mixture of ethyl acetate and hexanes to yield 4-(bromomethyl)-3-chlorobenzonitrile as a white solid.

Step 2: Synthesis of 4-(azidomethyl)-3-chlorobenzonitrile

This step involves the nucleophilic substitution of the bromide with an azide ion. Sodium azide is a highly effective nucleophile for this purpose.

-

In a 100 mL round-bottom flask, dissolve the 4-(bromomethyl)-3-chlorobenzonitrile (10.0 g, 43.4 mmol) from the previous step in anhydrous dimethylformamide (50 mL).

-

Add sodium azide (3.38 g, 52.1 mmol) to the solution.

-

Heat the reaction mixture to 60°C and stir for 3-4 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts and wash with deionized water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-(azidomethyl)-3-chlorobenzonitrile, which can often be used in the next step without further purification.

Step 3: Synthesis of 4-(aminomethyl)-3-chlorobenzonitrile

The azide is reduced to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[5]

-

In a hydrogenation vessel, dissolve the crude 4-(azidomethyl)-3-chlorobenzonitrile (8.0 g, 41.5 mmol) in methanol (100 mL).

-

Carefully add 10% palladium on carbon (0.4 g, 5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Pressurize the vessel with hydrogen gas (50 psi) and shake or stir vigorously at room temperature for 4-6 hours, or until hydrogen uptake ceases.

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield 4-(aminomethyl)-3-chlorobenzonitrile.

Step 4: Synthesis of 4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride

This final step involves the acid-catalyzed hydrolysis of the nitrile group to a carboxylic acid.[6][7] The use of concentrated hydrochloric acid also ensures the formation of the desired hydrochloride salt of the amine.

-

In a 250 mL round-bottom flask equipped with a reflux condenser, suspend the 4-(aminomethyl)-3-chlorobenzonitrile (6.0 g, 35.6 mmol) in a mixture of deionized water (50 mL) and concentrated hydrochloric acid (50 mL).

-

Heat the mixture to reflux (approximately 110°C) and maintain for 12-18 hours. The reaction should become homogeneous as it progresses.

-

After the hydrolysis is complete (monitored by the disappearance of the starting material by TLC or LC-MS), cool the reaction mixture in an ice bath.

-

A white precipitate of the product should form. Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with a small amount of ice-cold deionized water and then with a small amount of cold acetone.

-

Dry the product under vacuum to obtain 4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride as a white to off-white solid.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

¹H NMR (DMSO-d₆): Expected signals for aromatic protons, the methylene protons of the aminomethyl group (which will be a broad singlet due to the ammonium salt), and the carboxylic acid proton.

-

¹³C NMR (DMSO-d₆): Expected signals for the aromatic carbons, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

-

FT-IR (KBr): Characteristic peaks for N-H stretching of the ammonium salt, C=O stretching of the carboxylic acid, and aromatic C-H and C-C stretching.

-

Mass Spectrometry (ESI+): The mass spectrum should show a peak corresponding to the molecular ion [M+H]⁺ of the free base.

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[2]

-

N-Bromosuccinimide (NBS): Corrosive and an irritant. Avoid contact with skin and eyes.

-

Azobisisobutyronitrile (AIBN): Can decompose violently when heated. Handle with care and store at low temperatures.

-

Carbon tetrachloride (CCl₄): Toxic and a suspected carcinogen. Use with extreme caution in a fume hood.

-

Sodium Azide (NaN₃): Highly toxic and can form explosive heavy metal azides. Do not allow contact with acids, as this will generate highly toxic hydrazoic acid gas.[8][9][10] Decontaminate all equipment that has come into contact with sodium azide.

-

Hydrogen Gas (H₂): Highly flammable. Ensure there are no ignition sources in the vicinity during hydrogenation.

-

Palladium on Carbon (Pd/C): Can be pyrophoric, especially when dry and finely divided. Handle with care, preferably wet.

-

Concentrated Hydrochloric Acid (HCl): Highly corrosive and causes severe burns. Handle with extreme care.

Results and Discussion

The described four-step synthesis provides a reliable route to 4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride.

| Step | Reaction | Key Reagents | Typical Conditions | Expected Yield |

| 1 | Benzylic Bromination | NBS, AIBN | CCl₄, Reflux, 4-6 h | 70-80% |

| 2 | Azidation | NaN₃ | DMF, 60°C, 3-4 h | 85-95% |

| 3 | Azide Reduction | H₂, 10% Pd/C | Methanol, 50 psi H₂, RT, 4-6 h | 90-98% |

| 4 | Nitrile Hydrolysis | Conc. HCl | Reflux, 12-18 h | 75-85% |

The choice of a radical initiator like AIBN in Step 1 is crucial for the selective bromination of the benzylic position over aromatic bromination. The azide displacement in Step 2 is a more efficient and cleaner alternative to direct amination with ammonia, which can lead to over-alkylation. The catalytic hydrogenation in Step 3 is a high-yielding and clean method for reducing the azide to the primary amine. Finally, acidic hydrolysis in Step 4 is advantageous as it simultaneously converts the nitrile to a carboxylic acid and forms the desired hydrochloride salt, simplifying the work-up procedure.[6][7]

Conclusion

This application note outlines a detailed and robust protocol for the synthesis of 4-(Aminomethyl)-3-chlorobenzoic acid hydrochloride. By following the described procedures and adhering to the specified safety precautions, researchers can reliably produce this valuable chemical intermediate for their research and development needs.

References

-

Masunaga, S., Wolfe, N. L., & Hayase, K. (n.d.). Hydrolysis of para-substituted benzonitriles in water. Oxford Academic. Retrieved from [Link]

-

Scribd. (n.d.). EXP13 Hydrolysis of Benzonitrile. Retrieved from [Link]

-

Vaia. (n.d.). Hydrolysis of benzonitrile by dilute HCl yields. Retrieved from [Link]

-

MDPI. (2022, December 21). Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane. Retrieved from [Link]

-

CLEAPSS Science. (2022). Student safety sheets 55 Bromine. Retrieved from [Link]

-

Chemsafety. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

-

Filo. (2024, December 23). Conversion of benzonitrile to benzonic acid reaction. Retrieved from [Link]

-

911Metallurgist. (2016, January 25). Sodium Cyanide Safety - Poisoning - HCN Vapor. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

-

United Chemical. (2025, April 18). Sodium Cyanide Safety Protection and Emergency Measures. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. Organic Chemistry Frontiers. Retrieved from [Link]

-

ACS Publications. (2022, November 22). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry. Retrieved from [Link]

-

Taejin. (n.d.). SODIUM CYANIDE (NaCN) Safety and Handling Guidance. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

-

CDC. (2024, September 6). Bromine | Chemical Emergencies. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds. Retrieved from [Link]

-

PubMed. (2024, December 15). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Retrieved from [Link]

Sources

- 1. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dollycorporation.com [dollycorporation.com]

- 3. unitedchemicalcn.com [unitedchemicalcn.com]

- 4. rsc.org [rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. vaia.com [vaia.com]

- 7. Conversion of benzonitrile to benzonic acid reaction | Filo [askfilo.com]

- 8. camachem.com [camachem.com]

- 9. Sodium Cyanide Safety - Poisoning - HCN Vapor - 911Metallurgist [911metallurgist.com]

- 10. taekwang.co.kr [taekwang.co.kr]

Use of 4-(Aminomethyl)-3-chlorobenzoic acid as a building block in organic synthesis

This Application Note and Protocol Guide details the use of 4-(Aminomethyl)-3-chlorobenzoic acid (CAS 165530-43-8), a bifunctional zwitterionic building block.

Introduction & Chemical Profile

4-(Aminomethyl)-3-chlorobenzoic acid represents a high-value scaffold in medicinal chemistry, distinct from its aniline analog (4-amino-3-chlorobenzoic acid) due to the presence of a benzylic amine .[1] This structural feature imparts unique reactivity and physicochemical properties:

-

Basicity: The aminomethyl group (

) is significantly more basic and nucleophilic than an aniline ( -

Conformational Bias: The 3-chloro substituent, positioned ortho to the aminomethyl arm, introduces steric bulk that restricts rotation around the aryl-methylene bond. This "ortho-effect" can lock bio-active conformations, potentially improving potency in receptor-ligand interactions.

-

Metabolic Stability: The chlorine atom blocks metabolic oxidation at the 3-position and increases overall lipophilicity (

), aiding membrane permeability compared to the non-chlorinated parent.

Physical Properties & Handling

| Property | Value/Description | Implication |

| CAS Number | 165530-43-8 | Specific isomer verification.[1] |

| Structure | Zwitterionic (Ammonium Carboxylate) | High lattice energy; insoluble in Et₂O, DCM, Hexanes. |

| Solubility | Soluble in DMSO, 1M HCl, 1M NaOH. | Requires polar aprotic solvents (DMF, NMP) or pH adjustment for reactions. |

| Stability | Stable solid; Hygroscopic (salt forms).[1] | Store under inert atmosphere if HCl salt.[1] |

Synthetic Versatility & Logic

The compound serves as a divergent hub .[1] Its synthesis usually requires "breaking" the zwitterion to selectively functionalize either the N-terminus (amine) or C-terminus (acid).

Strategic Workflow

The following diagram illustrates the decision logic for utilizing this building block.

Figure 1: Divergent synthetic pathways for 4-(Aminomethyl)-3-chlorobenzoic acid.[1] Path A prioritizes C-terminal modification; Path B prioritizes N-terminal modification.

Detailed Experimental Protocols

Protocol A: Solubilization & N-Boc Protection

Use this protocol to convert the zwitterion into a soluble intermediate for C-terminal coupling.[1]

Rationale: The zwitterion is insoluble in DCM/THF.[1] We use a biphasic system or aqueous/dioxane mixture with a base to unmask the amine.

Materials:

-

4-(Aminomethyl)-3-chlorobenzoic acid (1.0 equiv)[1]

-

Di-tert-butyl dicarbonate (

) (1.1 equiv) -

Triethylamine (TEA) or DIPEA (2.5 equiv)

-

Solvent: 1:1 Dioxane/Water or DMF[1]

Step-by-Step:

-

Suspension: In a round-bottom flask, suspend the starting material (1.0 g, 5.4 mmol) in 1,4-dioxane (10 mL) and water (10 mL).

-

Basification: Add TEA (1.9 mL, 13.5 mmol) dropwise. Observation: The suspension should clear as the ammonium salt deprotonates and the carboxylate forms.

-

Addition: Cool to 0°C. Add

(1.3 g, 5.9 mmol) dissolved in a minimal amount of dioxane dropwise. -

Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (Target mass: MW + Na⁺).

-

Work-up (Critical):

-

Yield: Expect 85–95% of a white solid (N-Boc-4-(aminomethyl)-3-chlorobenzoic acid).[1]

Protocol B: Amide Coupling (As the Acid Component)

Use the N-Boc protected intermediate from Protocol A.

Rationale: The 3-chloro group exerts electronic withdrawal, making the carboxylic acid slightly more acidic, but sterics are minimal at the acid position. Standard coupling agents work well.[1]

Materials:

-

N-Boc-Intermediate (from Protocol A)[1]

-

Amine partner (

) -

Coupling Agent: HATU (preferred for speed) or T3P (for lower epimerization risk, though not chiral here).

-

Base: DIPEA (3.0 equiv)

-

Solvent: DMF (anhydrous)

Step-by-Step:

-

Dissolve N-Boc-intermediate (1.0 equiv) in DMF (0.2 M concentration).

-

Add DIPEA (3.0 equiv) and stir for 5 mins.

-

Add HATU (1.1 equiv). Solution typically turns yellow.[1]

-

Add the Amine partner (1.1 equiv).

-

Stir at RT for 2–12 hours.

-

Work-up: Dilute with EtOAc, wash with sat.[1]

(to remove DMF), then 0.5M citric acid, sat.

Protocol C: Methyl Ester Formation (For N-Terminal Coupling)

Use this to protect the acid and utilize the amine.

Rationale: Acid-catalyzed esterification simultaneously protects the acid and protonates the amine, yielding a stable, soluble HCl salt.

Step-by-Step:

-

Suspend 4-(Aminomethyl)-3-chlorobenzoic acid in dry Methanol (0.5 M).

-

Cool to 0°C. Add Thionyl Chloride (

, 3.0 equiv) dropwise. Caution: Exothermic gas evolution.[1] -

Heat to reflux (65°C) for 3–5 hours. The solid will dissolve.

-

Concentrate in vacuo to dryness.

-

Result: Methyl 4-(aminomethyl)-3-chlorobenzoate hydrochloride.[1] This solid can be stored or used directly in amide couplings (using excess base to neutralize the HCl salt).

Protocol D: Late-Stage Suzuki Cross-Coupling

Leveraging the 3-Chloro Handle.

Rationale: Aryl chlorides are sluggish substrates.[1] Standard

Materials:

-

Amide-linked scaffold (containing the 3-Cl-Ar moiety)

-

Boronic Acid (

) -

Catalyst:

+ XPhos (or ready-made XPhos Pd G2/G3). -

Base:

(2-3 equiv). -

Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step:

-

Degas solvents with nitrogen for 15 mins.

-

Combine substrate (1.0 equiv), boronic acid (1.5 equiv), and base in a microwave vial.

-

Add Catalyst (5 mol%).

-

Seal and heat to 100°C (conventional) or 120°C (microwave) for 1–2 hours.

-

Filter through Celite and purify by Flash Chromatography.

Case Study: Protease Inhibitor Design

In the development of serine protease inhibitors, the 4-(aminomethyl)benzoic acid scaffold often serves as a P1 mimetic (targeting the S1 pocket).

-

Problem: The non-chlorinated scaffold (PAMBA) often rotates freely, leading to an entropy penalty upon binding.

-

Solution: Incorporating the 3-chloro substituent:

-

Restricts Rotation: The Cl atom clashes with the benzylic protons, favoring a specific dihedral angle that may match the bioactive conformation.

-

Fills Hydrophobic Space: Many S1 pockets have a hydrophobic sub-site; the Cl atom accesses this volume, improving

values.[1] -

Synthetic Route: The scaffold was introduced via Protocol A , coupled to a proline core, and then the N-Boc was removed (4M HCl/Dioxane) to reveal the amine for interaction with the catalytic aspartate/glutamate.

-

References

-

Chemical Identity & Availability

-

Zwitterion Solubility Protocols

- Title: Handling of 4-(Aminomethyl)

- Source: ResearchG

-

URL:[Link]

-

Suzuki Coupling on Deactivated Chlorides

- Title: Pd-Catalyzed Cross-Coupling of Aryl Chlorides (Buchwald-Hartwig/Suzuki).

-

Source: Sigma-Aldrich / Merck Technical Guides.[1]

-

Analogous Scaffold Synthesis (Peptidomimetics)

Sources

Application Note: Strategic Synthesis of EGFR Inhibitors Leveraging the 4-Amino-3-Chlorobenzoic Acid Scaffold

Executive Summary & Scientific Rationale

This guide details the synthetic utility of 4-amino-3-chlorobenzoic acid (CAS: 2486-71-7) as a bifunctional scaffold in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors.

While 2-aminobenzoic acid (anthranilic acid) is the traditional precursor for the quinazoline ring (the "head" of drugs like Gefitinib), 4-amino-3-chlorobenzoic acid serves a distinct and critical role as the "Tail" or "Linker" precursor . Its 3-chloro group provides essential hydrophobic interactions within the ATP-binding pocket (specifically targeting the "gatekeeper" region), while the para-carboxylic acid offers a versatile handle for extending the molecule into the solvent-exposed region—a key strategy for improving solubility and pharmacokinetic properties in third-generation inhibitors.

The Bifunctional Logic

-

The Amine (

): Acts as the nucleophile to attach to the kinase-binding core (e.g., a quinazoline or pyrimidine via -

The Carboxylic Acid (

): Acts as the vector for library generation, allowing the attachment of solubilizing morpholine, piperazine, or hydroxamate tails.

Synthetic Pathway Visualization[1]

The following diagram illustrates the two primary workflows covered in this guide:

-

Pathway A (Classic): Synthesis of Anilinoquinazoline Class Inhibitors (Type I/II).

-

Pathway B (Emerging): Synthesis of Hydrazine-Carbothioamide Derivatives (Allosteric/Covalent potential).

Caption: Divergent synthetic pathways from 4-amino-3-chlorobenzoic acid yielding two distinct classes of EGFR inhibitors.

Protocol A: Synthesis of Anilinoquinazoline Inhibitors

Application: Creating "Type I" ATP-competitive inhibitors similar to Gefitinib or Erlotinib, but with a modified tail at the aniline position to overcome resistance or improve solubility.

Phase 1: Scaffold Activation (Esterification)

The carboxylic acid must be protected to prevent side reactions during the nucleophilic aromatic substitution.

-

Reagents: 4-Amino-3-chlorobenzoic acid (1.0 eq), Methanol (solvent/reactant), Thionyl Chloride (

) or conc. -

Mechanism: Fischer Esterification.[1]

Step-by-Step:

-

Suspend 4-amino-3-chlorobenzoic acid (5.0 g, 29.1 mmol) in anhydrous Methanol (50 mL) in a round-bottom flask.

-

Cool to 0°C in an ice bath.

-

Critical Step: Add

(4.0 eq) dropwise over 20 minutes. Note: Exothermic reaction. Evolution of HCl gas requires a scrubber. -

Reflux the mixture at 65°C for 4 hours. Monitor by TLC (50:50 Hexane/EtOAc).[2]

-

Concentrate in vacuo. Neutralize the residue with sat.

solution.[1][2] -

Extract with Ethyl Acetate (

mL), dry over-

Expected Yield: >90% (Off-white solid).[3]

-

Phase 2: Core Coupling ( )

This step links the scaffold to the kinase-binding hinge (quinazoline core).

-

Core Reactant: 4-chloro-6,7-dimethoxyquinazoline (commercially available or synthesized from anthranilic acid).

-

Solvent: Isopropanol (iPrOH).

Step-by-Step:

-